molecular formula C13H16O2 B1597096 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one CAS No. 63215-31-6

6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B1597096
CAS RN: 63215-31-6
M. Wt: 204.26 g/mol
InChI Key: PKEDWOXXOSCINP-UHFFFAOYSA-N
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Description

6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one (6-IPDN) is an organic compound belonging to the class of heterocyclic compounds. It is an aromatic compound found in various plants, including tobacco and coffee. 6-IPDN has been studied extensively in the past few decades due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Catalytic Applications

Naphthalene derivatives, through their complex synthesis and application in catalysis, have been highlighted for enhancing chemical reactions. For instance, the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts showcases the potential of naphthalene derivatives in the production of dimethylnaphthalene, a precursor for polyethylene naphthalate, demonstrating significant conversion rates and selectivity under various conditions (Güleç et al., 2017). Similarly, the synthesis of 2,6-dimethylnaphthalene via methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts reveals the influence of catalyst modification on the catalytic performance, indicating a route to more cost-effective and efficient chemical synthesis processes (Güleç et al., 2018).

Material Science and Polymer Chemistry

Naphthalene derivatives have shown promising results in the development of advanced materials. A study on modified zeolite catalysts for selective dialkylation of naphthalene illustrates the potential of these compounds in enhancing the selectivity and efficiency of chemical reactions crucial for material synthesis (Hajimirzaee et al., 2012). Moreover, the synthesis and characterization of naphthalene-1,8-dicarboxylic acid derivatives highlight their application in bio-imaging studies and as intermediates for fluorescent bioactive compounds, underscoring the versatility of naphthalene derivatives in material science (Nicolescu et al., 2020).

Synthetic Chemistry

The development of functionalized naphthalenes through platinum-catalyzed hydroarylation of aryl enynes is a notable advancement in synthetic chemistry, providing a method for creating complex naphthalene structures with potential applications across various fields (Kang et al., 2012). Furthermore, the exploration of adsorption characteristics of naphthalene on graphene and graphene oxide opens new avenues for the use of naphthalene derivatives in environmental science and technology, showcasing their potential in adsorption and purification processes (Pei et al., 2013).

properties

IUPAC Name

6-propan-2-yloxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(2)15-11-6-7-12-10(8-11)4-3-5-13(12)14/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEDWOXXOSCINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374801
Record name 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one

CAS RN

63215-31-6
Record name 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63215-31-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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